molecular formula C35H24 B13771692 2-Methyl-9,10-di(naphthalen-1-yl)anthracene

2-Methyl-9,10-di(naphthalen-1-yl)anthracene

Cat. No.: B13771692
M. Wt: 444.6 g/mol
InChI Key: PGBFVDVTXFHOHV-UHFFFAOYSA-N
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Description

2-Methyl-9,10-di(naphthalen-1-yl)anthracene is an organic compound known for its use in organic light-emitting diodes (OLEDs). It is a highly efficient blue emitter and hole-transporting material, making it valuable in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9,10-di(naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This reaction is carried out by coupling 2-methyl-9,10-dibromoanthracene with naphthalen-1-ylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves high-purity sublimation techniques to ensure the material’s purity exceeds 99.0%. This method is crucial for applications in OLEDs where impurities can significantly affect performance .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9,10-di(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-9,10-di(naphthalen-1-yl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The compound functions as a hole-transporting material by reducing the amount of hole carriers injected into the device, leading to a well-balanced carrier recombination. This balance is crucial for the efficient functioning of OLEDs . The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitate electron and hole transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-9,10-di(naphthalen-1-yl)anthracene is unique due to its high thermal stability and morphological stability, making it an excellent host material for blue OLEDs. Its ambipolar transporting ability and wide energy band-gap further enhance its performance in electronic devices .

Properties

Molecular Formula

C35H24

Molecular Weight

444.6 g/mol

IUPAC Name

2-methyl-9,10-dinaphthalen-1-ylanthracene

InChI

InChI=1S/C35H24/c1-23-20-21-32-33(22-23)35(29-19-9-13-25-11-3-5-15-27(25)29)31-17-7-6-16-30(31)34(32)28-18-8-12-24-10-2-4-14-26(24)28/h2-22H,1H3

InChI Key

PGBFVDVTXFHOHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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